Cas no 263161-34-8 ((Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide)
(Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- 4-(5-Trifluoromethyl-2-pyridyloxy)benzamidoxime
- N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide
- N'-HYDROXY-4-{[5-(TRIFLUOROMETHYL)-2-PYRIDINYL]OXY}BENZENECARBOXIMIDAMIDE
- N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenecarboximidamide
- (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide
- N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide
- 263161-34-8
- Maybridge3_007090
- N'-Hydroxy-4-([5-(Trifluoromethyl)-2-Pyridinyl]Oxy)Benzenecarboximidamide
- N-Hydroxy-4-[[5-(trifluoromethyl)-2-pyridinyl]oxy]benzenecarboximidamide
- DTXSID90382387
- N-HYDROXY-4-[5-(TRIFLUOROMETHYL)PYRIDIN-2-YL]OXYBENZENECARBOXIMIDAMIDE
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- MDL: MFCD00107679
- Inchi: 1S/C13H10F3N3O2/c14-13(15,16)9-3-6-11(18-7-9)21-10-4-1-8(2-5-10)12(17)19-20/h1-7,20H,(H2,17,19)
- InChI Key: RHAVFJMKHOLIST-UHFFFAOYSA-N
- SMILES: FC(C1=CN=C(C=C1)OC1C=CC(C(=NO)N)=CC=1)(F)F
Computed Properties
- Exact Mass: 297.07300
- Monoisotopic Mass: 297.07251106g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 368
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 80.7Ų
- Surface Charge: 0
- Tautomer Count: 3
- XLogP3: 2.7
Experimental Properties
- Color/Form: powder
- Density: 1.42
- Melting Point: 160-163°C
- Boiling Point: 433.1°C at 760 mmHg
- Flash Point: 215.7°C
- Refractive Index: 1.562
- PSA: 78.23000
- LogP: 3.68750
- Solubility: Not determined
(Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029185609-1g |
N-Hydroxy-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzimidamide |
263161-34-8 | 95% | 1g |
$491.92 | 2023-09-02 | |
| Alichem | A029185609-5g |
N-Hydroxy-4-((5-(trifluoromethyl)pyridin-2-yl)oxy)benzimidamide |
263161-34-8 | 95% | 5g |
$1052.45 | 2023-09-02 | |
| Matrix Scientific | 043095-500mg |
N'-Hydroxy-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarboximidamide, >95% |
263161-34-8 | >95% | 500mg |
$599.00 | 2023-09-09 | |
| Matrix Scientific | 043095-1g |
N'-Hydroxy-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarboximidamide, >95% |
263161-34-8 | >95% | 1g |
$756.00 | 2023-09-09 | |
| Matrix Scientific | 043095-5g |
N'-Hydroxy-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenecarboximidamide, >95% |
263161-34-8 | >95% | 5g |
$1736.00 | 2023-09-09 | |
| Apollo Scientific | PC10360-500mg |
N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenecarboximidamide |
263161-34-8 | 500mg |
£275.00 | 2024-07-21 | ||
| Apollo Scientific | PC10360-1g |
N'-Hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzenecarboximidamide |
263161-34-8 | 1g |
£366.00 | 2024-07-21 | ||
| TRC | T242961-100mg |
4-(5-Trifluoromethyl-2-pyridyloxy)benzamidoxime |
263161-34-8 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | T242961-500mg |
4-(5-Trifluoromethyl-2-pyridyloxy)benzamidoxime |
263161-34-8 | 500mg |
$ 70.00 | 2022-06-03 | ||
| TRC | T242961-1g |
4-(5-Trifluoromethyl-2-pyridyloxy)benzamidoxime |
263161-34-8 | 1g |
$ 115.00 | 2022-06-03 |
(Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide Suppliers
(Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide
The Compound CAS No. 263161-34-8: (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide
The compound with CAS No. 263161-34-8, commonly referred to as (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties, particularly in the fields of pharmacology, materials science, and environmental chemistry. Recent advancements in synthetic methodologies and computational modeling have further enhanced our understanding of its behavior and utility.
Structural Features and Synthesis
The molecular structure of (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide is characterized by a benzene ring substituted with a hydroxamic acid group at position 1 and a pyridine derivative at position 4. The pyridine moiety is further substituted with a trifluoromethyl group at position 5, which imparts electronic and steric effects that influence the compound's reactivity and stability. The hydroxamic acid group is known for its ability to coordinate with metal ions, making this compound potentially useful in metalloenzyme inhibition studies.
Recent research has focused on optimizing the synthesis of this compound through multi-component reactions and catalytic processes. These methods not only improve yield but also reduce the environmental footprint of production. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the formation of the hydroxamic acid group while maintaining high purity.
Chemical Properties and Reactivity
Stability: The compound exhibits remarkable stability under physiological conditions, which is a critical attribute for its potential use in drug delivery systems. Studies have shown that it maintains its integrity even in the presence of reactive oxygen species, making it suitable for applications in oxidative environments.
Reactivity: The trifluoromethyl group on the pyridine ring enhances the electron-withdrawing effect, thereby increasing the electrophilicity of the adjacent oxygen atom. This feature makes the compound an effective catalyst in certain organic transformations, such as epoxidation reactions.
Biological Applications
Recent studies have highlighted the potential of (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide as a lead compound in drug discovery. Its ability to inhibit metalloenzymes, such as matrix metalloproteinases (MMPs), has been extensively investigated. MMPs are key players in various pathological processes, including cancer metastasis and inflammatory diseases. Preclinical trials have demonstrated that this compound can selectively inhibit MMP activity without causing significant cytotoxicity to healthy cells.
In addition to its enzymatic inhibition properties, this compound has shown promise as a radioprotective agent. Research indicates that it can mitigate oxidative stress induced by ionizing radiation, thereby protecting cellular DNA from damage. This application is particularly relevant in the context of radiotherapy for cancer treatment.
Materials Science Applications
The unique coordination abilities of (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide make it an attractive candidate for use in metal organic frameworks (MOFs). MOFs are porous materials with applications ranging from gas storage to catalysis. Recent experiments have shown that incorporating this compound into MOF structures can enhance their stability under high-pressure conditions while improving their selectivity for specific gas molecules.
Furthermore, this compound has been explored as a ligand in transition metal complexes used for light-emitting diodes (LEDs). Its ability to act as both a coordinating agent and an electron acceptor contributes to the efficiency and longevity of LED devices.
Environmental Impact and Sustainability
The environmental impact of (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide has been a subject of recent research interest. Studies have shown that it degrades efficiently under aerobic conditions, minimizing its persistence in aquatic ecosystems. This property aligns with global efforts to develop eco-friendly chemical compounds.
In terms of sustainability, the trifluoromethyl group's contribution to global warming potential has been evaluated. Despite its fluorinated nature, recent assessments indicate that its impact is negligible compared to other widely used fluorinated compounds due to its short atmospheric lifetime.
Future Directions and Conclusion
The continued exploration of (Z)-N'-hydroxy-4-{5-(trifluoromethyl)pyridin-2-yloxy}benzene-1-carboximidamide holds immense promise across multiple disciplines. Ongoing research aims to further elucidate its mechanisms of action at molecular levels, optimize its synthesis pathways for large-scale production, and explore novel applications in emerging fields such as nanotechnology and green chemistry.
In conclusion, this compound represents a versatile platform for innovation across various scientific domains. Its unique combination of structural features, reactivity profiles, and environmental compatibility positions it as a key player in advancing modern science and technology.
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